o-Nicotine

Description

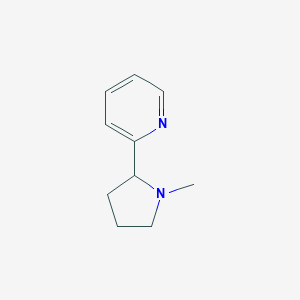

Structure

3D Structure

Properties

IUPAC Name |

2-(1-methylpyrrolidin-2-yl)pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2/c1-12-8-4-6-10(12)9-5-2-3-7-11-9/h2-3,5,7,10H,4,6,8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AQCRXZYYMOXFAN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCCC1C2=CC=CC=N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00946772 | |

| Record name | 2-(1-Methylpyrrolidin-2-yl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00946772 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

162.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

23950-04-1 | |

| Record name | α-Nicotine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=23950-04-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Pyridine, 2-(1-methyl-2-pyrrolidinyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023950041 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-(1-Methylpyrrolidin-2-yl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00946772 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

ortho-nicotine chemical structure and properties

An In-depth Technical Guide on ortho-Nicotine: Structure, Properties, and Emerging Research

Abstract

orththis compound, also known as 2-(pyridin-2-yl)pyrrolidine, is a structural isomer of the well-studied alkaloid, nicotine. Unlike nicotine, where the pyrrolidine ring is attached to the 3-position of the pyridine ring, orththis compound features this linkage at the 2-position. This seemingly subtle structural alteration introduces significant changes in the molecule's stereochemistry, electronic distribution, and ultimately, its pharmacological profile. This guide provides a comprehensive overview of the current scientific understanding of orththis compound, including its chemical structure, physicochemical properties, and the limited but insightful pharmacological data available. The content is tailored for researchers, scientists, and drug development professionals interested in the nuanced structure-activity relationships of nicotinic acetylcholine receptor (nAChR) ligands.

Chemical Structure and Stereochemistry

The defining feature of orththis compound is the C2-C2' bond between the pyridine and pyrrolidine rings. This direct linkage adjacent to the pyridine nitrogen atom distinguishes it from its meta (nicotine) and para (4-pyridyl) isomers.

-

Asymmetric Center: Similar to nicotine, orththis compound possesses a chiral center at the C2' position of the pyrrolidine ring, leading to the existence of (S)- and (R)-enantiomers. The stereochemistry at this position is crucial for its interaction with biological targets.

-

Conformational Flexibility: The single bond connecting the two heterocyclic rings allows for rotational flexibility. The relative orientation of the pyridine and pyrrolidine rings is a key determinant of the molecule's overall shape and its ability to fit into the binding pockets of nAChRs.

Caption: Chemical structure of orththis compound.

Physicochemical Properties

While extensive experimental data for orththis compound is not as abundant as for nicotine, its fundamental physicochemical properties can be predicted and are crucial for understanding its behavior in biological systems.

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₄N₂ | N/A |

| Molecular Weight | 162.23 g/mol | N/A |

| Boiling Point | 247 °C (predicted) | N/A |

| LogP | 1.17 (predicted) | N/A |

| pKa | 8.02 (strongest basic) | N/A |

Synthesis of orththis compound

The synthesis of orththis compound has been reported in the chemical literature, with one notable method involving the reaction of 2-lithiopyridine with N-tert-butoxycarbonyl-2-pyrrolidone. This approach allows for the creation of the key C2-C2' bond. Subsequent reduction and deprotection steps yield the final product. The synthesis of racemic orththis compound has been documented.

Pharmacological Profile

The primary pharmacological interest in orththis compound lies in its potential interaction with nicotinic acetylcholine receptors (nAChRs). However, detailed studies on its receptor binding affinity and functional activity are limited.

Receptor Binding and Functional Activity

Available research indicates that orththis compound exhibits a significantly different pharmacological profile compared to nicotine. One study reported that orththis compound was inactive in a mouse behavioral assay for nicotinic activity. This suggests that the shift of the pyrrolidine ring from the 3- to the 2-position of the pyridine ring has a profound impact on its ability to bind to and/or activate nAChRs.

The structural change likely alters the molecule's ability to adopt the necessary conformation for effective binding within the nAChR ligand-binding domain. The precise reasons for this inactivity, whether due to steric hindrance, altered electronic properties, or an inability to form key hydrogen bonds, remain an area for further investigation.

Experimental Protocols

Due to the limited published research on orththis compound, detailed, validated experimental protocols are scarce. However, standard methodologies used for the characterization of other nAChR ligands would be applicable.

Radioligand Binding Assay

A competitive radioligand binding assay would be a primary method to determine the binding affinity of orththis compound for various nAChR subtypes.

Objective: To determine the equilibrium dissociation constant (Ki) of orththis compound for a specific nAChR subtype.

Materials:

-

Membrane preparations from cells expressing the desired nAChR subtype (e.g., α4β2, α7).

-

Radioligand (e.g., [³H]epibatidine, [³H]cytisine).

-

Unlabeled orththis compound solutions of varying concentrations.

-

Assay buffer (e.g., phosphate-buffered saline).

-

Filtration apparatus and glass fiber filters.

-

Scintillation counter and scintillation fluid.

Methodology:

-

Incubate the membrane preparations with a fixed concentration of the radioligand and varying concentrations of unlabeled orththis compound.

-

Allow the binding to reach equilibrium.

-

Terminate the reaction by rapid filtration through glass fiber filters to separate bound from free radioligand.

-

Wash the filters rapidly with ice-cold assay buffer.

-

Measure the radioactivity retained on the filters using a scintillation counter.

-

Analyze the data using non-linear regression to determine the IC₅₀ value, which can then be converted to the Ki value using the Cheng-Prusoff equation.

Caption: Workflow for a competitive radioligand binding assay.

Future Directions

The study of orththis compound is still in its nascent stages. Several avenues of research could provide valuable insights into the structure-activity relationships of nAChR ligands:

-

Enantioselective Synthesis and Evaluation: The synthesis and pharmacological evaluation of the individual (S)- and (R)-enantiomers of orththis compound are critical next steps. This would clarify if the observed inactivity is stereospecific.

-

Computational Modeling: Molecular docking and dynamic simulations could provide theoretical insights into the binding pose of orththis compound within different nAChR subtypes and help explain its lack of activity.

-

Broader Pharmacological Screening: Testing orththis compound against a wider panel of receptors and ion channels could reveal unexpected biological activities.

Conclusion

orththis compound represents an intriguing molecular variation of nicotine. The limited available data suggests that the positional shift of the pyrrolidine ring dramatically reduces or abolishes nicotinic activity. This highlights the stringent structural requirements for ligand recognition and activation at nAChRs. Further research into orththis compound and its analogs could provide a deeper understanding of the molecular determinants of nAChR pharmacology and aid in the design of more selective and potent therapeutic agents.

References

-

DeTraglia, M. C., & Tometsko, A. M. (1980). Synthesis and biological evaluation of orththis compound. Journal of Medicinal Chemistry, 23(8), 931–933. [Link]

A Technical Guide to the Discovery, Stereochemistry, and Synthesis of Nicotine's Enantiomers

This guide provides an in-depth exploration of the history, stereoselective synthesis, and pharmacological significance of the chiral center at the 2'-position of the nicotine molecule. It is intended for researchers, scientists, and professionals in drug development who are interested in the nuanced aspects of nicotine chemistry and its biological implications.

Historical Overview: From Isolation to Structural Elucidation

The journey to understanding nicotine began in the early 19th century. In 1828, German chemists Wilhelm Heinrich Posselt and Karl Ludwig Reimann first isolated the active compound from the tobacco plant, Nicotiana tabacum, and named it nicotine.[1][2][3][4] Initially, it was believed to be a poison.[1] The correct empirical formula for nicotine was later described by Louis-Henri-Frédéric Melsens in 1843.[2]

A significant breakthrough came in 1893 when Adolf Pinner and Richard Wolffenstein determined the chemical structure of nicotine.[1] This was followed by its first total synthesis in 1904 by Amé Pictet and A. Rotschy, which confirmed the proposed structure.[1][2][4]

The tobacco plant is named after Jean Nicot de Villemain, a French ambassador to Portugal who introduced tobacco to the French court in 1560 for its purported medicinal properties.[1][3][4]

The Significance of the 2'-Position: Chirality and its Implications

The nicotine molecule possesses a chiral center at the 2'-position of its pyrrolidine ring. This results in the existence of two non-superimposable mirror images, or enantiomers: (S)-nicotine and (R)-nicotine. In nature, specifically in the tobacco leaf, nicotine is predominantly found as the (S)-enantiomer, accounting for over 99% of the total nicotine content.[5]

The stereochemistry at the 2'-position is crucial for the biological activity of nicotine. The differential orientation of the pyrrolidine ring in the two enantiomers leads to significant differences in their binding affinity to nicotinic acetylcholine receptors (nAChRs) and consequently, their pharmacological effects.

Enantioselective Synthesis of Nicotine Enantiomers

The development of methods for the enantioselective synthesis of both (S)- and (R)-nicotine has been essential for studying their individual biological properties. While (S)-nicotine can be extracted from tobacco, the synthesis of the non-natural (R)-enantiomer is necessary for comparative studies.

Synthesis of (S)-Nicotine

Several enantioselective syntheses of (S)-nicotine have been reported. One notable approach involves a four-step process:

-

Formation of a Hydroxyketone: 3-bromopyridine undergoes a halogen-lithium exchange with n-butyllithium, followed by a reaction with a suitable lactone to yield a hydroxyketone.

-

Oxidation to Aldehyde: The resulting hydroxyketone is oxidized to the corresponding aldehyde using the Swern oxidation method, which employs oxalyl chloride, dimethyl sulfoxide (DMSO), and triethylamine.

-

Formation of a Chiral Intermediate: The aldehyde is then reacted with a chiral amine, such as 2,3,4,6-tetra-O-pivaleoyl-β-D-galactopyranosylamine, to form a chiral intermediate.

-

Acidic Hydrolysis and Cyclization: Finally, acidic hydrolysis of the intermediate yields optically pure (S)-nornicotine, which can then be methylated to produce (S)-nicotine.

Synthesis of (R)-Nicotine

An efficient synthesis of (R)-nicotine has also been developed, with a key step involving an intramolecular hydroboration-cycloalkylation reaction.

-

Allylation of Pyridinecarboxaldehyde: The synthesis begins with the allylation of pyridine-3-carboxaldehyde using B-allyldiisopinocampheylborane to produce a chiral homoallylic alcohol with high enantiomeric excess.

-

Formation of a Chiral Azide: The chiral alcohol is then converted to a chiral azide using the Thompson procedure, which involves diphenylphosphoryl azide and 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU).

-

Intramolecular Hydroboration-Cycloalkylation: The chiral azide undergoes an intramolecular hydroboration-cycloalkylation reaction. This step involves the hydroboration of the double bond, followed by the formation of a boron-nitrogen bond and subsequent ring closure to form the pyrrolidine ring of (R)-nornicotine.

-

Alkylation to (R)-Nicotine: The resulting (R)-nornicotine is then alkylated to yield (R)-nicotine.

Alternative Synthetic Strategies

More recent synthetic efforts have focused on developing more efficient and scalable methods. These include iridium-catalyzed allylic amination followed by ring-closing metathesis and racemization-free double bond reduction, which has been used to synthesize both enantiomers with high enantiomeric excess.[6] Another approach utilizes an iodine-mediated Hofmann-Löffler reaction for the enantioselective synthesis of nicotine.[7]

Pharmacology and Biological Activity

Nicotine exerts its effects by acting as an agonist at most nicotinic acetylcholine receptors (nAChRs).[1] These receptors are ligand-gated ion channels found throughout the central and peripheral nervous systems.[8] The binding of nicotine to nAChRs leads to the release of various neurotransmitters, including dopamine, which is believed to be central to nicotine's rewarding and addictive properties.[1][9]

Differential Binding of Enantiomers

Studies have shown that the two enantiomers of nicotine bind differently to nAChRs. Saturation binding studies have indicated that the binding density for (-)-nicotine (the naturally occurring (S)-enantiomer) is significantly higher than that for (+)-nicotine ((R)-enantiomer) at very high and high-affinity sites in the rat brain.[10] This suggests that the stereochemistry at the 2'-position plays a critical role in the interaction with the receptor binding pocket. The higher affinity of (S)-nicotine for the α4β2 nAChR, the receptor subtype most associated with nicotine addiction, is thought to be due to a stronger cation-π interaction and hydrogen bonding with specific amino acid residues in the binding site.[11][12][13]

Biological Effects

The activation of nAChRs by nicotine leads to a range of physiological and psychological effects, including increased heart rate, blood pressure, alertness, and cognitive function.[1][14] Nicotine is a highly addictive substance, and its chronic use leads to neuroadaptation, including an upregulation of nAChRs, which contributes to tolerance and withdrawal symptoms upon cessation of use.[9]

Experimental Protocols

Enantioselective Synthesis of (R)-Nicotine via Intramolecular Hydroboration-Cycloalkylation

Step 1: Allylation of Pyridine-3-carboxaldehyde

-

To a solution of pyridine-3-carboxaldehyde in diethyl ether at -100°C, add 2.2 equivalents of B-allyldiisopinocampheylborane.

-

Stir the reaction mixture at this temperature for the specified time.

-

Quench the reaction and work up to isolate the (S)-homoallylic alcohol.

-

Purify the product by column chromatography.

Step 2: Formation of the Chiral Azide

-

Dissolve the (S)-homoallylic alcohol in toluene.

-

Add 1.2 equivalents of 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU).

-

Add 1.2 equivalents of diphenylphosphoryl azide ((PhO)2P(O)N3).

-

Stir the reaction at room temperature until completion.

-

Work up the reaction mixture to isolate the chiral azide.

Step 3: Intramolecular Hydroboration-Cycloalkylation

-

Dissolve the chiral azide in tetrahydrofuran (THF).

-

Add 2.2 equivalents of dicyclohexylborane (B(C6H11)2H).

-

Stir the reaction mixture at the appropriate temperature.

-

Monitor the reaction for the formation of (R)-nornicotine.

-

Upon completion, quench the reaction and purify the product.

Step 4: Alkylation to (R)-Nicotine

-

Dissolve (R)-nornicotine in a suitable solvent.

-

Add a methylating agent (e.g., methyl iodide or dimethyl sulfate).

-

Include a base to neutralize the acid formed during the reaction.

-

Stir the reaction until complete methylation is achieved.

-

Purify the final product, (R)-nicotine, by distillation or chromatography.

Data Summary

| Property | (S)-Nicotine | (R)-Nicotine |

| Natural Abundance | >99% in tobacco | <1% in tobacco |

| Binding Affinity (α4β2 nAChR) | High | Lower than (S)-enantiomer |

| Primary Pharmacological Role | Major psychoactive component | Less potent than (S)-enantiomer |

Visualizations

General Synthetic Scheme for Nicotine

Caption: Enantioselective synthetic routes to (S)- and (R)-nicotine.

Nicotine Binding to nAChR

Caption: Simplified signaling pathway of (S)-nicotine at the nAChR.

Conclusion

The study of the 2'-position of the nicotine molecule has been instrumental in understanding its pharmacology. The historical journey from its initial isolation to the development of sophisticated enantioselective syntheses has provided researchers with the tools to dissect the distinct biological roles of its enantiomers. This knowledge is critical for the ongoing research into nicotine addiction, smoking cessation therapies, and the potential therapeutic applications of nicotinic compounds.

References

-

Total enantioselective synthesis of (S)-Nicotine. [Link]

-

Recent Advances in the Synthesis of Nicotine and Its Derivatives. [Link]

-

Enantioselective synthesis of (+)(R)- and (−)(S)-nicotine based on Ir-catalysed allylic amination. [Link]

-

A New and Efficient Approach to the Synthesis of Nicotine and Anabasine Analogues. [Link]

-

Enantioselective Synthesis of Nicotine via an Iodine-Mediated Hofmann-Löffler Reaction. [Link]

-

Nicotine - Wikipedia. [Link]

-

Enantioselective Synthesis of Nicotine via an Iodine-Mediated Hofmann–Löffler Reaction. [Link]

-

Synthetic nicotine has arrived. [Link]

-

Binding characteristics of (-)- and (+)-nicotine to the rat brain P2 fraction. [Link]

-

A general procedure for the enantioselective synthesis of the minor tobacco alkaloids nornicotine, anabasine, and anatabine. [Link]

-

Nicotine: From Discovery to Biological Effects. [Link]

-

Nicotine Chemistry, Metabolism, Kinetics and Biomarkers. [Link]

-

Synthesis of Nicotine ~ Structural elucidation #mscchemistrynotes #alkaloids. [Link]

-

Nicotine Binding to Brain Receptors Requires a Strong Cation-π Interaction. [Link]

-

Pharmacology of Nicotine: Addiction, Smoking-Induced Disease, and Therapeutics. [Link]

-

Nicotine - INHN. [Link]

-

Nicotine Pharmacology. [Link]

-

2-Minute Neuroscience: Nicotine. [Link]

-

History of nicotine. [Link]

-

Affinity of nicotinoids to a model nicotinic acetylcholine receptor (nAChR) binding pocket in the human brain. [Link]

-

Insights into Pharmacological Activities of Nicotine and 6-Hydroxy-L-nicotine, a Bacterial Nicotine Derivative: A Systematic Review. [Link]

-

Nicotinic acetylcholine receptor - Wikipedia. [Link]

-

Affinity of Nicotinoids to a Model Nicotinic Acetylcholine Receptor (nAChR) Binding Pocket in the Human Brain. [Link]

-

Nicotine: From Discovery to Biological Effects - PubMed. [Link]

Sources

- 1. Nicotine - Wikipedia [en.wikipedia.org]

- 2. Nicotine [inhn.org]

- 3. Nicotine: Origins & History | Smoking Out The Truth | LGC Standards [lgcstandards.com]

- 4. a-sense.pl [a-sense.pl]

- 5. tobaccocontrol.bmj.com [tobaccocontrol.bmj.com]

- 6. Enantioselective synthesis of (+)(R)- and (−)(S)-nicotine based on Ir-catalysed allylic amination - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Nicotinic acetylcholine receptor - Wikipedia [en.wikipedia.org]

- 9. m.youtube.com [m.youtube.com]

- 10. Binding characteristics of (-)- and (+)-nicotine to the rat brain P2 fraction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Nicotine Binding to Brain Receptors Requires a Strong Cation-π Interaction - PMC [pmc.ncbi.nlm.nih.gov]

- 12. chemrxiv.org [chemrxiv.org]

- 13. osti.gov [osti.gov]

- 14. Pharmacology of Nicotine: Addiction, Smoking-Induced Disease, and Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

Authored by a Senior Application Scientist

An In-depth Technical Guide to o-Nicotine for Researchers and Drug Development Professionals

This guide provides a comprehensive technical overview of this compound, a significant analog of nicotine. It is intended for researchers, scientists, and professionals in the field of drug development who are interested in the synthesis, characterization, and potential applications of this compound.

Introduction to this compound: A Nicotine Analog of Therapeutic Interest

This compound, also known as 2-(1-methyl-2-pyrrolidinyl)-pyridine, is a structural isomer of nicotine where the pyrrolidine ring is attached to the 2-position of the pyridine ring, as opposed to the 3-position in nicotine.[1] This seemingly minor structural change has significant implications for its biological activity. Research has indicated that this compound exhibits a high affinity for nicotinic acetylcholine receptors (nAChRs).[1] Its ability to trigger neurotransmitter secretions makes it a promising candidate for investigation in the context of treating cholinergic neurodegenerative diseases.[1]

Physicochemical Properties of this compound

A clear understanding of the fundamental physicochemical properties of a compound is crucial for any research and development endeavor. The key properties of this compound are summarized in the table below.

| Property | Value | Source |

| CAS Number | 23950-04-1 | [1][2] |

| Molecular Formula | C₁₀H₁₄N₂ | [3] |

| Molecular Weight | 162.23 g/mol | [3][4][5] |

| Appearance | Oily liquid | [6] |

| Chirality | Contains a chiral center, existing as two enantiomers | [6] |

Synthesis of this compound: A Conceptual Pathway

While specific, detailed industrial synthesis routes for this compound are not extensively published in readily available literature, a plausible and efficient laboratory-scale synthesis can be conceptualized based on established organic chemistry principles and published syntheses of nicotine analogs.[7][8] The following multi-step synthesis provides a robust framework for obtaining this compound.

Conceptual Synthetic Workflow

Caption: Conceptual workflow for the synthesis of this compound.

Detailed Experimental Protocol

-

Step 1: Synthesis of N-Methyl-2-pyrrolidinone:

-

To a solution of 2-pyrrolidinone in an anhydrous aprotic solvent such as tetrahydrofuran (THF), add sodium hydride (NaH) portion-wise at 0°C.

-

Allow the reaction to stir for 30 minutes to ensure complete deprotonation.

-

Add methyl iodide (CH₃I) dropwise and allow the reaction to warm to room temperature and stir overnight.

-

Quench the reaction carefully with water and extract the product with a suitable organic solvent (e.g., dichloromethane).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield N-methyl-2-pyrrolidinone.

-

-

Step 2: Preparation of 2-Pyridylmagnesium Bromide (Grignard Reagent):

-

In a flame-dried flask under an inert atmosphere (e.g., argon or nitrogen), add magnesium turnings and a crystal of iodine.

-

Add a solution of 2-bromopyridine in anhydrous THF dropwise to initiate the Grignard reaction.

-

Once the reaction has started, add the remaining 2-bromopyridine solution at a rate that maintains a gentle reflux.

-

After the addition is complete, reflux the mixture for an additional hour to ensure complete formation of the Grignard reagent.

-

-

Step 3: Coupling of N-Methyl-2-pyrrolidinone with 2-Pyridylmagnesium Bromide:

-

Cool the freshly prepared Grignard reagent to 0°C.

-

Add a solution of N-methyl-2-pyrrolidinone in anhydrous THF dropwise to the Grignard reagent.

-

Allow the reaction to warm to room temperature and stir for several hours.

-

The reaction progress can be monitored by thin-layer chromatography (TLC).

-

-

Step 4: Reduction and Purification to Yield this compound:

-

Upon completion of the coupling reaction, the resulting intermediate is reduced. A strong reducing agent like lithium aluminum hydride (LiAlH₄) in an anhydrous ether solvent is suitable.

-

Carefully quench the reaction with a sequential addition of water and aqueous sodium hydroxide.

-

Filter the resulting salts and extract the filtrate with an organic solvent.

-

The crude this compound is then purified using column chromatography on silica gel to obtain the final product.

-

Analytical Characterization of this compound

The identity and purity of the synthesized this compound must be confirmed using appropriate analytical techniques. A combination of spectroscopic and chromatographic methods is typically employed.[9][10][11]

Analytical Workflow

Caption: Analytical workflow for the characterization of this compound.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

A generalized HPLC method for the analysis of nicotine and its analogs can be adapted for this compound.[12]

-

Instrumentation: A standard HPLC system equipped with a UV detector.

-

Column: A C18 reverse-phase column is typically suitable.

-

Mobile Phase: A mixture of a buffer (e.g., phosphate or acetate) and an organic solvent (e.g., acetonitrile or methanol).[12] The composition can be delivered isocratically or as a gradient.

-

Sample Preparation: The synthesized this compound is accurately diluted with the mobile phase to a concentration within the calibration range.[12]

-

Detection: UV detection at a wavelength where the pyridine ring exhibits strong absorbance (around 260 nm).[13]

-

Quantification: The purity of the sample is determined by comparing the peak area of this compound to the total peak area of all components in the chromatogram.

Biological Activity and Research Applications

This compound's primary biological significance lies in its interaction with nicotinic acetylcholine receptors (nAChRs).[1] These receptors are implicated in a wide range of physiological and pathological processes in the central nervous system. The agonist activity of this compound at these receptors suggests its potential as a pharmacological tool to study nAChR function and as a lead compound for the development of novel therapeutics for conditions such as Alzheimer's disease, Parkinson's disease, and certain psychiatric disorders.

Conclusion

This technical guide has provided a detailed overview of this compound, covering its fundamental properties, a conceptual synthetic pathway, and methods for its analytical characterization. The unique pharmacological profile of this compound as a potent nAChR agonist underscores its importance as a subject of continued research in the pursuit of novel treatments for neurodegenerative diseases.

References

-

MDPI. (2021). Synthetic Methods for the Preparation of Conformationally Restricted Analogues of Nicotine. [Link]

-

CAS. (n.d.). (-)-Nicotine. CAS Common Chemistry. [Link]

-

ACS Publications. (2023, March 10). A Systematic Review of Analytical Methods for the Separation of Nicotine Enantiomers and Evaluation of Nicotine Sources. Chemical Research in Toxicology. [Link]

-

The Royal Society of Chemistry. (n.d.). Nicotine | The Merck Index Online. [Link]

-

National Institutes of Health. (n.d.). Nicotine. PubChem. [Link]

-

Wikipedia. (n.d.). Nicotine. [Link]

-

National Institutes of Health. (2023, March 10). A Systematic Review of Analytical Methods for the Separation of Nicotine Enantiomers and Evaluation of Nicotine Sources. PMC. [Link]

-

Centers for Disease Control and Prevention. (1998, January 15). NICOTINE 2551. [Link]

-

University of Waterloo. (n.d.). Structure and properties of Nicotine. [Link]

-

Quora. (2018, October 19). What is the molecular mass of nicotine, C10H14N2?[Link]

-

ResearchGate. (2023, March 10). A Systematic Review of Analytical Methods for the Separation of Nicotine Enantiomers and Evaluation of Nicotine Sources. [Link]

-

Flexi. (n.d.). What is the molecular weight of nicotine, which has the chemical formula C10H14N2?[Link]

-

Chemgaroo. (n.d.). Total enantioselective synthesis of (S)-Nicotine. [Link]

-

MDPI. (2022). Efficient Method of (S)-Nicotine Synthesis. [Link]

Sources

- 1. This compound | 23950-04-1 [chemicalbook.com]

- 2. Page loading... [wap.guidechem.com]

- 3. This compound CAS#: [m.chemicalbook.com]

- 4. Nicotine | C10H14N2 | CID 89594 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. quora.com [quora.com]

- 6. Nicotine - Wikipedia [en.wikipedia.org]

- 7. Synthetic Methods for the Preparation of Conformationally Restricted Analogues of Nicotine - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. A Systematic Review of Analytical Methods for the Separation of Nicotine Enantiomers and Evaluation of Nicotine Sources - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. caymanchem.com [caymanchem.com]

The Isomeric Landscape of Nicotine in Tobacco: A Technical Guide to its Natural Occurrence, Biosynthesis, and Analysis

This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive understanding of the natural occurrence of nicotine and its related isomers in Nicotiana tabacum. Moving beyond a simplistic view, we will delve into the biosynthetic pathways that define the stereochemistry of naturally occurring nicotine, explore the analytical methodologies required for precise isomeric separation and quantification, and discuss the physiological implications of these subtle molecular differences.

Introduction: Deconstructing the "Nicotine" in Tobacco

While commonly referred to as a single entity, "nicotine" in tobacco represents a complex mixture of related alkaloids. The dominant compound, constituting approximately 90% of the total alkaloid pool in a typical commercial tobacco plant, is (S)-nicotine.[1] However, a nuanced understanding requires consideration of other naturally occurring isomers and related alkaloids that contribute to the overall pharmacological profile of tobacco products.

It is crucial to clarify a common point of potential confusion regarding nicotine isomers. The term "isomer" can refer to both stereoisomers (enantiomers and diastereomers) and constitutional (or structural) isomers. While tobacco naturally produces stereoisomers of nicotine, specifically the (S)- and (R)-enantiomers, the natural occurrence of constitutional isomers, such as a hypothetical "o-nicotine" (orththis compound) where the pyrrolidine ring is attached to the 2-position of the pyridine ring, has not been substantiated in scientific literature. The biosynthesis of nicotine in Nicotiana species is highly specific and does not yield such positional isomers. This guide will therefore focus on the naturally occurring and analytically relevant isomers and alkaloids found in tobacco.

The Biosynthesis of Nicotine and its Stereochemical Fate

The biosynthesis of nicotine in tobacco plants is a well-characterized pathway primarily occurring in the roots, with the final product translocated to the leaves for storage.[2][3] The process involves the convergence of two distinct metabolic pathways that provide the pyridine and pyrrolidine rings, which are then coupled to form the nicotine skeleton.

The Pyridine Ring: A Contribution from the NAD Pathway

The pyridine moiety of nicotine originates from nicotinic acid, a key component of the nicotinamide adenine dinucleotide (NAD) pathway.[2][4] This pathway begins with aspartate, which is converted through a series of enzymatic steps to nicotinic acid mononucleotide.

The Pyrrolidine Ring: Derived from Putrescine

The pyrrolidine ring is synthesized from the amino acid ornithine or arginine via the formation of putrescine.[3] A key enzyme in this pathway is putrescine N-methyltransferase (PMT), which catalyzes the methylation of putrescine, a committed step towards nicotine synthesis.

The Final Coupling and Stereochemical Determination

The final step in nicotine biosynthesis involves the condensation of the pyridine and pyrrolidine precursors. This enzymatic coupling is highly stereospecific, resulting almost exclusively in the formation of the (S)-enantiomer of nicotine.[2] The predominant natural form of nicotine is the optically pure (S)-isomer.[2]

The following diagram illustrates the key stages of the nicotine biosynthetic pathway:

Sources

Introduction: Navigating the Data Gap for o-Nicotine

An In-depth Technical Guide to the Preliminary Toxicological Assessment of o-Nicotine For Researchers, Scientists, and Drug Development Professionals

This compound, or 2-(1-methyl-2-pyrrolidinyl)pyridine, is a positional isomer of nicotine, the well-studied alkaloid central to tobacco addiction and pharmacology. While the biological and toxicological profiles of nicotine (3-(1-methyl-2-pyrrolidinyl)pyridine) have been extensively documented, a significant data gap exists for its ortho-isomer, this compound. For researchers and drug development professionals exploring nicotine analogs for novel therapeutic applications or assessing their presence as impurities, this lack of data presents a considerable challenge.

This technical guide provides a comprehensive framework for conducting a preliminary toxicological evaluation of this compound. As a Senior Application Scientist, the goal is not to present existing data where there is none, but rather to establish a scientifically rigorous, field-proven pathway for generating this critical information. We will leverage the extensive knowledge of nicotine's toxicology as a benchmark to inform a logical, stepwise approach to the safety assessment of this compound. This document is structured to provide not just the "what" and "how" of experimental protocols, but the "why"—the causal logic behind each experimental choice, ensuring a self-validating and trustworthy preliminary toxicological profile.

Part 1: Establishing a Toxicological Baseline with Nicotine

To understand the potential risks of this compound, we must first ground our inquiry in the known toxicology of its ubiquitous isomer, nicotine. The following sections summarize the key toxicological endpoints for nicotine, which will serve as a comparative basis for our proposed investigation into this compound.

Metabolic Pathways of Nicotine

The biotransformation of nicotine is a critical determinant of its toxicity and clearance. In humans, approximately 70-80% of nicotine is metabolized in the liver, primarily by the cytochrome P450 enzyme CYP2A6. The major metabolic pathways include:

-

C-oxidation: The most significant pathway, leading to the formation of cotinine via a nicotine-Δ1'(5')-iminium ion intermediate. This reaction is catalyzed by CYP2A6.

-

N-oxidation: This pathway results in the formation of nicotine-N'-oxide, catalyzed by the flavin-containing monooxygenase 3 (FMO3).

-

N-demethylation: A minor pathway that leads to the formation of nornicotine.

-

Glucuronidation: Nicotine and its metabolites can undergo conjugation with glucuronic acid, a reaction catalyzed by UDP-glucuronosyltransferases (UGTs), to facilitate excretion.

Understanding these pathways is fundamental, as the metabolic fate of this compound may be similar or drastically different, potentially leading to the formation of unique, more, or less toxic metabolites.

Caption: Workflow for the in vitro Neutral Red Uptake cytotoxicity assay.

Workflow 2: In Vitro Genotoxicity Assessment

Objective: To evaluate the potential of this compound to induce gene mutations and chromosomal damage. A standard battery of tests is recommended to cover different genotoxic endpoints.

2.1. Bacterial Reverse Mutation Test (Ames Test)

Scientific Rationale: This assay is a widely used initial screen for mutagenic potential. It uses several strains of Salmonella typhimurium with pre-existing mutations that render them unable to synthesize histidine. A positive result occurs if the test substance causes a reverse mutation, allowing the bacteria to grow on a histidine-deficient medium.

Experimental Protocol: Ames Test (Plate Incorporation Method)

-

Strain Selection: Use a standard set of tester strains (e.g., TA98, TA100, TA1535, TA1537) to detect different types of mutations (frameshift vs. base-pair substitutions).

-

Metabolic Activation: Conduct the assay both with and without an exogenous metabolic activation system (S9 fraction from rat liver) to determine if metabolites of this compound are mutagenic.

-

Exposure:

-

Mix the tester strain, the test substance (this compound at various concentrations), and either S9 mix or a buffer in molten top agar.

-

Pour this mixture onto a minimal glucose agar plate.

-

-

Incubation: Incubate the plates at 37°C for 48-72 hours.

-

Scoring: Count the number of revertant colonies on each plate.

-

Data Analysis: A positive response is defined as a concentration-related increase in the number of revertant colonies that is at least double the background (vehicle control) count.

2.2. In Vitro Micronucleus (IVMN) Assay

Scientific Rationale: This assay detects chromosomal damage in mammalian cells. Micronuclei are small, extra-nuclear bodies that form from chromosome fragments or whole chromosomes that lag behind during cell division. Their presence indicates clastogenic (chromosome breaking) or aneugenic (chromosome loss) events.

Experimental Protocol: In Vitro Micronucleus Assay

-

Cell Culture: Use a suitable mammalian cell line, such as CHO-K1, L5178Y, or TK6 cells.

-

Exposure:

-

Treat the cells with a range of this compound concentrations (based on the cytotoxicity results) for a short duration (e.g., 3-6 hours) with and without S9 activation, and for a longer duration (e.g., 24 hours) without S9.

-

Include vehicle and positive controls (e.g., mitomycin C without S9, cyclophosphamide with S9).

-

-

Harvesting: After the treatment period, add cytochalasin B to block cytokinesis, resulting in binucleated cells. This allows for the specific analysis of cells that have completed one nuclear division.

-

Staining and Scoring: Harvest the cells, fix them, and stain them with a DNA-specific stain (e.g., DAPI or Giemsa). Score at least 2000 binucleated cells per concentration under a microscope for the presence of micronuclei.

-

Data Analysis: A significant, concentration-dependent increase in the frequency of micronucleated cells indicates a positive result.

Caption: Dual workflow for in vitro genotoxicity screening.

Workflow 3: Acute Oral Toxicity Assessment (In Vivo)

Objective: To determine the acute systemic toxicity of this compound after a single oral dose and to estimate its LD50 (median lethal dose). This is a foundational in vivo study required for hazard classification.

Recommended Method: Acute Toxic Class (ATC) Method (OECD Test Guideline 423). This method uses a stepwise procedure with a small number of animals per step, reducing overall animal usage compared to traditional LD50 tests.

Experimental Protocol: Acute Toxic Class Method

-

Animal Selection: Use a single sex (typically female) of a standard rodent species (e.g., Wistar rats).

-

Dosing:

-

Administer a single oral dose of this compound via gavage.

-

The starting dose is selected from one of four fixed levels (5, 50, 300, and 2000 mg/kg body weight) based on any available information on the substance's toxicity.

-

-

Stepwise Procedure:

-

The outcome of dosing the first three animals determines the next step.

-

If 2 or 3 animals die, the test is stopped, and the substance is classified in that toxicity range.

-

If 0 or 1 animal dies, the test proceeds by dosing three more animals at the next higher or lower fixed dose level.

-

-

Observation:

-

Observe animals closely for the first few hours post-dosing and at least once daily for 14 days.

-

Record all signs of toxicity, including changes in skin, fur, eyes, respiration, autonomic and central nervous system activity, and behavior.

-

Record body weights at the start and end of the study.

-

-

Necropsy: Perform a gross necropsy on all animals at the end of the observation period.

-

Data Analysis: The substance is classified into one of five toxicity classes based on the observed mortality at the different dose levels.

Part 3: Data Presentation and Interpretation

All quantitative data should be summarized in a clear, structured format for easy comparison and interpretation.

Table 1: Summary of In Vitro Cytotoxicity Data for this compound

| Cell Line | Exposure Time (hours) | IC50 (mg/mL) | 95% Confidence Interval |

| HepG2 | 24 | [Insert Value] | [Insert Value] |

| BEAS-2B | 24 | [Insert Value] | [Insert Value] |

Table 2: Summary of Ames Test Results for this compound

| Tester Strain | Metabolic Activation (S9) | Result (Positive/Negative) | Fold Increase over Control at Highest Non-Toxic Dose |

| TA98 | - | [Insert Result] | [Insert Value] |

| TA98 | + | [Insert Result] | [Insert Value] |

| TA100 | - | [Insert Result] | [Insert Value] |

| TA100 | + | [Insert Result] | [Insert Value] |

| ... | ... | ... | ... |

Table 3: Summary of Acute Oral Toxicity Data for this compound in Rats (OECD 423)

| Starting Dose (mg/kg) | Number of Animals/Step | Mortality | Clinical Signs Observed | Acute Toxic Class | Estimated LD50 Range (mg/kg) |

| [Insert Value] | 3 | [Insert Ratio] | [Describe Signs] | [Insert Class] | [Insert Range] |

Conclusion and Authoritative Grounding

This guide outlines a foundational, scientifically-defensible strategy for generating the preliminary toxicological data for this compound. By following these established, internationally recognized protocols, researchers can build a reliable initial safety profile. The results from these studies will determine the need for further, more specialized toxicological assessments, such as repeated dose toxicity, developmental and reproductive toxicity (DART), and carcinogenicity studies. This structured approach ensures that the development of any novel nicotine analog is guided by a robust understanding of its potential risks, safeguarding public health and meeting regulatory expectations.

References

-

Mishra, A., et al. (2015). Harmful effects of nicotine. Indian Journal of Medical and Paediatric Oncology, 36(1), 24–31. [Link]

-

Benowitz, N. L., Hukkanen, J., & Jacob, P. (2009). Nicotine Chemistry, Metabolism, Kinetics and Biomarkers. Handbook of Experimental Pharmacology, (192), 29–60. [Link]

-

Hukkanen, J., Jacob, P., & Benowitz, N. L. (2005). Metabolism and Disposition Kinetics of Nicotine. Pharmacological Reviews, 57(1), 79–115. [Link]

-

OECD (2016), Test No. 423: Acute Oral toxicity - Acute Toxic Class Method, OECD Guidelines for the Testing of Chemicals, Section 4, OECD Publishing, Paris. [Link]

-

OECD (2016), Test No. 487: In Vitro Mammalian Cell Micronucleus Test, OECD Guidelines for the Testing of Chemicals, Section 4, OECD Publishing, Paris. [Link]

-

OECD (1997), Test No. 471: Bacterial Reverse Mutation Test, OECD Guidelines for the Testing of Chemicals, Section 4, OECD Publishing, Paris. [Link]

-

Mayer, B. (2014). How much nicotine kills a human? Tracing back the German toxicology literature from the 1930s. Archives of Toxicology, 88(1), 5–7. [Link]

-

Popescu, M. A., et al. (2022). Nicotine Exerts Cytotoxic Effects in a Panel of Healthy Cell Lines and Strong Irritating Potential on Blood Vessels. Toxics, 10(8), 429. [Link]

-

Lu, Y., et al. (2019). Mode‐of‐action analysis of the effects induced by nicotine in the in vitro micronucleus assay. Environmental and Molecular Mutagenesis, 60(8), 701-716. [Link]

-

Committee on Toxicity (2019). E(N)NDS toxicological review of nicotine. [Link]

-

Gahl, K., et al. (2016). The Genotoxic Effect of Nicotine or why Cigarette should not be Smoked in Pregnancy? Journal of Clinical and Diagnostic Research, 10(12), GC01–GC04. [Link]

-

Kleinsasser, N. H., et al. (2005). The tobacco alkaloid nicotine demonstrates genotoxicity in human tonsillar tissue and lymphocytes. Toxicology and Applied Pharmacology, 209(1), 1-9. [Link]

-

Ginzkey, C., et al. (2009). Genotoxicity of Nicotine in Mini-Organ Cultures of Human Upper Aerodigestive Tract Epithelia. Toxicological Sciences, 111(2), 328–335. [Link]

-

Brčić Karačonji, I. (2005). Facts about nicotine toxicity. Arhiv za higijenu rada i toksikologiju, 56(4), 363-371. [Link]

Introduction: The Molecular Architecture of a Potent Plant Defense Alkaloid

An In-Depth Technical Guide to the ortho-Nicotine Biosynthesis Pathway

Nicotine, a pyridine alkaloid, stands as the principal chemical defense agent in plants of the Nicotiana genus, most notably Nicotiana tabacum.[1][2] Synthesized primarily in the roots and subsequently translocated to the leaves for storage, its potent neurotoxic properties serve as a formidable deterrent against herbivores.[1][2][3][4] The intricate biosynthetic pathway of nicotine is a prime example of how plants have evolved to co-opt and specialize primary metabolic routes to produce complex secondary metabolites. Understanding this pathway at a molecular level is not only of academic interest but also holds significant implications for agricultural and pharmaceutical applications, including the development of low-nicotine tobacco varieties and the bio-engineering of novel compounds.[1][3]

This guide provides a comprehensive exploration of the orththis compound biosynthesis pathway, detailing the enzymatic steps, the regulatory networks that govern its expression, and the key experimental methodologies that have been instrumental in its elucidation. We will deconstruct the pathway into its core modules: the formation of the pyrrolidine ring, the synthesis of the pyridine ring, and the still enigmatic final condensation steps.

Part I: Synthesis of the Pyrrolidine Moiety

The journey to nicotine begins with the construction of its five-membered pyrrolidine ring, a process that originates from the amino acid ornithine. This branch of the pathway involves three key enzymatic reactions that convert ornithine into the reactive N-methylpyrrolinium cation.[1][5]

-

Ornithine Decarboxylation: The initial step is the decarboxylation of ornithine to produce putrescine. This reaction is catalyzed by Ornithine Decarboxylase (ODC) .[1][5] In tobacco, two differentially expressed ODC genes, ODC1 and ODC2, have been identified. ODC2 expression is co-regulated with other nicotine biosynthesis genes, implicating it as the primary contributor to the alkaloid pathway, whereas ODC1 appears to have a more general role in cellular processes.[1]

-

N-Methylation of Putrescine: The first committed step unique to this alkaloid pathway is the methylation of putrescine. Putrescine N-methyltransferase (PMT) catalyzes the transfer of a methyl group from S-adenosylmethionine (SAM) to one of the primary amino groups of putrescine, yielding N-methylputrescine.[1][6] Down-regulation of PMT via RNA interference (RNAi) or other genetic techniques has been shown to significantly decrease nicotine accumulation, confirming its critical role.[1][7]

-

Oxidative Deamination and Cyclization: The final step in forming the pyrrolidine ring precursor is the oxidative deamination of N-methylputrescine, catalyzed by a copper-containing N-methylputrescine oxidase (MPO) .[1][8][9] This reaction produces 4-methylaminobutanal, which spontaneously cyclizes to form the N-methyl-Δ¹-pyrrolinium cation.[9] MPO has evolved from primary metabolic diamine oxidases (DAO) to specifically and efficiently process N-methylated substrates for alkaloid synthesis.[1][8][9] Studies have shown that MPO1 is localized in peroxisomes, and this localization is essential for its function in nicotine biosynthesis.[8][9]

Part II: The Pyridine Moiety - A Branch of the NAD Salvage Pathway

The second structural component of nicotine, the pyridine ring, is derived from nicotinic acid. This precursor is not synthesized de novo for nicotine production but is instead sourced from the primary nicotinamide adenine dinucleotide (NAD) metabolic pathway.[1][2][10] This evolutionary recruitment highlights a common strategy in secondary metabolism. The key steps are catalyzed by enzymes that have undergone duplication and specialization in Nicotiana species to accommodate the high metabolic flux required for nicotine production.[2][10]

-

Aspartate to Quinolinate: The pathway begins with the conversion of aspartate to quinolinate. This involves two key enzymes: Aspartate Oxidase (AO) and Quinolinate Synthase (QS) .[1][2][5]

-

Quinolinate to Nicotinic Acid Mononucleotide: Quinolinate is then converted to nicotinic acid mononucleotide (NaMN) by Quinolinate Phosphoribosyltransferase (QPT) .[1][2][5] Tobacco possesses two QPT genes, with QPT2 being specifically induced by jasmonate signaling and primarily responsible for supplying the nicotinic acid precursor for nicotine biosynthesis.[11] Indeed, knocking down QPT2 has been demonstrated to reduce nicotine levels by as much as 95%, underscoring its role as a rate-limiting enzyme.[11]

Part III: The Enigmatic Late Steps - Condensation and Final Assembly

The final stage of nicotine biosynthesis—the condensation of the pyridine and pyrrolidine rings—remains the most poorly understood part of the pathway.[1] While the precise intermediates and the exact catalytic mechanism of the "nicotine synthase" reaction are not fully elucidated, research has identified two crucial enzyme families that are indispensable for this late phase.[1][12]

-

Berberine Bridge Enzyme-Like Proteins (BBLs): The BBLs are a family of FAD-dependent oxidases.[18] Simultaneous suppression of multiple BBL genes in tobacco also causes a dramatic reduction in nicotine levels (up to 94%) and leads to the accumulation of a novel metabolite, dihydrometanicotine.[1][19] This suggests that BBLs catalyze a late oxidation step that occurs after the initial condensation of the two rings.[18][19] These enzymes are primarily localized to the vacuole in root cells.[1][18]

The current hypothesis posits a multi-step process for the final assembly, where an activated nicotinic acid derivative is first reduced and decarboxylated (potentially involving A622) before being coupled to the N-methylpyrrolinium cation. The resulting intermediate is then oxidized by BBLs to form the stable nicotine molecule.

Part IV: The Regulatory Architecture

The biosynthesis of nicotine is tightly regulated by a complex network of signaling molecules and transcription factors, ensuring its production is timed with developmental cues and environmental threats like herbivory.[2][20]

-

Jasmonate Signaling: The plant hormone jasmonate (JA) is the primary elicitor of the nicotine biosynthesis pathway.[1][2] Wounding of leaves by insects triggers a systemic JA signal that travels to the roots, activating the expression of nicotine biosynthetic genes.[1][6][21]

-

Transcriptional Cascade: The JA signal is transduced through a transcriptional hierarchy. The master regulator MYC2 , a basic helix-loop-helix (bHLH) transcription factor, activates a set of downstream Ethylene Response Factor (ERF) genes, including ERF189 and ERF199.[1][21] These ERFs, which are clustered at the NICOTINE2 (NIC2) regulatory locus, then directly bind to the promoters of structural genes like PMT, QPT2, and MPO to coordinate their expression.[1][21][22]

-

Hormonal Crosstalk: Auxin, a hormone primarily supplied from the apical tissues, acts as a negative regulator of nicotine synthesis.[1][6] Removal of the plant's apex (topping) reduces auxin flow to the roots, which in turn derepresses the expression of biosynthetic genes and leads to a surge in nicotine production.[1][6]

-

Post-Transcriptional Regulation: Recent studies have uncovered additional layers of control. A microRNA, nta-miRX27 , has been identified that targets QPT2 transcripts for degradation, thereby fine-tuning the metabolic flux into the pyridine moiety.[11] This miRNA is itself regulated by a long non-coding RNA, demonstrating a highly sophisticated control system.[11]

Part V: Experimental Methodologies

The elucidation of the nicotine biosynthesis pathway has relied on a combination of genetic, molecular, and biochemical approaches. Below are representative protocols for key experimental workflows.

Experimental Protocol 1: RNAi-Mediated Gene Silencing in Tobacco Hairy Root Cultures

This protocol is a cornerstone for functional genomics in Nicotiana, allowing for the rapid assessment of a gene's role in alkaloid biosynthesis.

-

Construct Design: A gene-specific fragment of the target gene (e.g., A622, BBL) is cloned as an inverted repeat (hairpin) into a binary vector suitable for Agrobacterium-mediated transformation. The construct is placed under the control of a strong constitutive promoter (e.g., CaMV 35S).

-

Agrobacterium Transformation: The resulting plasmid is transformed into a disarmed Agrobacterium rhizogenes strain (e.g., A4).

-

Plant Material Sterilization: Seeds of Nicotiana tabacum are surface-sterilized using 70% ethanol for 1 minute, followed by a 10% bleach solution for 15 minutes, and rinsed thoroughly with sterile distilled water.

-

Infection and Co-cultivation: Sterile leaf explants from 4-week-old seedlings are wounded and dipped into a suspension of the transformed A. rhizogenes. The explants are then co-cultivated on a solid MS medium for 2-3 days in the dark.

-

Selection and Root Proliferation: Explants are transferred to a fresh MS medium containing antibiotics to kill the Agrobacterium (e.g., cefotaxime) and a selection agent if included in the vector. Hairy roots will emerge from the wound sites over 2-4 weeks.

-

Establishment of Hairy Root Cultures: Individual hairy root lines are excised and transferred to a liquid Gamborg's B5 medium. Cultures are maintained on a rotary shaker at 25°C in the dark.

-

Induction and Analysis: For analysis, cultures can be treated with methyl jasmonate (MeJA) to induce the pathway. After a set period (e.g., 48-72 hours), root tissue and the culture medium are harvested.

-

Metabolite Extraction and Quantification: Alkaloids are extracted from the tissue using an acidic solution (e.g., 0.1 M H₂SO₄), followed by partitioning into an organic solvent (e.g., dichloromethane) after basification. Alkaloid levels are quantified using HPLC or GC-MS.

-

Gene Expression Analysis: RNA is extracted from the root tissue, and the degree of target gene silencing is confirmed via quantitative RT-PCR (qRT-PCR).

Experimental Protocol 2: In Vitro Enzyme Assay for Putrescine N-methyltransferase (PMT)

This assay measures the catalytic activity of PMT, a key enzyme in the pyrrolidine branch.

-

Protein Extraction: Root tissue is frozen in liquid nitrogen and ground to a fine powder. The powder is homogenized in an ice-cold extraction buffer (e.g., 100 mM Tris-HCl pH 8.0, 10 mM β-mercaptoethanol, 1 mM EDTA, and protease inhibitors). The homogenate is centrifuged at high speed (e.g., 15,000 x g) at 4°C, and the supernatant containing the crude protein extract is collected.

-

Reaction Mixture Preparation: The standard assay mixture (total volume of 100 µL) contains:

-

100 mM Tris-HCl buffer (pH 8.0)

-

5 mM Dithiothreitol (DTT)

-

1 mM Putrescine dihydrochloride (substrate)

-

50 µM S-adenosyl-L-[¹⁴C-methyl]methionine (radioactive co-substrate)

-

50 µL of the crude protein extract

-

-

Enzymatic Reaction: The reaction is initiated by adding the protein extract. The mixture is incubated at 30°C for 30-60 minutes. The reaction is terminated by adding 100 µL of saturated sodium carbonate solution.

-

Product Extraction: The radiolabeled product, N-methylputrescine, is extracted by adding 500 µL of an organic solvent mixture (e.g., chloroform:methanol, 2:1 v/v) and vortexing vigorously.

-

Quantification: After centrifugation to separate the phases, an aliquot of the organic phase is transferred to a scintillation vial containing scintillation cocktail. The radioactivity is measured using a liquid scintillation counter.

-

Calculation of Activity: Enzyme activity is calculated based on the amount of radiolabel incorporated into the product per unit time per milligram of protein. Controls (e.g., boiled enzyme extract) are run in parallel to account for non-enzymatic methylation.

Quantitative Data Summary

Genetic manipulation of key biosynthetic genes has provided quantitative insights into their relative importance in controlling the overall flux of the pathway.

| Target Gene | Method of Suppression | Organism/System | Nicotine Reduction (%) | Key Reference(s) |

| QPT2 | RNAi / Knockdown | N. tabacum | ~95% | [11] |

| PMT | RNAi / Co-suppression | Nicotiana species | Significant decrease | [1][7] |

| MPO | RNAi | N. tabacum hairy roots | Significant decrease | [1] |

| A622 | CRISPR/Cas9 knockout | N. tabacum plants | Severely reduced | [15] |

| BBLs | RNAi (simultaneous) | N. tabacum plants | Up to 94% | [1] |

Conclusion and Future Perspectives

The orththis compound biosynthesis pathway is a well-characterized yet still intriguing example of plant specialized metabolism. While the core enzymatic steps for the formation of the pyrrolidine and pyridine precursors are well-established, and the overarching regulatory network is coming into sharp focus, significant questions remain. The foremost challenge for researchers is the definitive biochemical characterization of the late-stage condensation and oxidation reactions. Elucidating the precise substrates and catalytic mechanisms of the A622 and BBL enzymes will represent the final chapter in mapping this pathway. Continued research, leveraging advanced techniques in structural biology, metabolomics, and synthetic biology, will not only complete our understanding but also enhance our ability to engineer the production of this potent alkaloid for human benefit.

References

-

Shao, F., et al. (2021). Nicotine biosynthesis is regulated by two more layers: Small and long non-protein-coding RNAs. Plant Signaling & Behavior. Available at: [Link]

-

Shoji, T., & Hashimoto, T. (2023). Genetic regulation and manipulation of nicotine biosynthesis in tobacco: strategies to eliminate addictive alkaloids. Journal of Experimental Botany. Available at: [Link]

-

ResearchGate. (n.d.). Genetic regulation and manipulation of nicotine biosynthesis in tobacco: Strategies to eliminate addictive alkaloids. Available at: [Link]

-

Kajikawa, M., et al. (2017). A model for evolution and regulation of nicotine biosynthesis regulon in tobacco. Plant and Cell Physiology. Available at: [Link]

-

Kajikawa, M., et al. (2011). Vacuole-Localized Berberine Bridge Enzyme-Like Proteins Are Required for a Late Step of Nicotine Biosynthesis in Tobacco. Plant Physiology. Available at: [Link]

-

ResearchGate. (n.d.). Schematic representation of the proposed mechanism for nicotine.... Available at: [Link]

-

Hashimoto, T., & Yamada, Y. (2003). Molecular regulation of nicotine biosynthesis. Journal of Plant Research. Available at: [Link]

-

Kajikawa, M., et al. (2011). Vacuole-localized berberine bridge enzyme-like proteins are required for a late step of nicotine biosynthesis in tobacco. R Discovery. Available at: [Link]

-

DeBoer, K. D., et al. (2009). The A622 gene in Nicotiana glauca (tree tobacco): evidence for a functional role in pyridine alkaloid synthesis. Plant Molecular Biology. Available at: [Link]

-

DeBoer, K. D., et al. (2009). The A622 gene in Nicotiana glauca (tree tobacco): evidence for a functional role in pyridine alkaloid synthesis. SpringerLink. Available at: [Link]

-

Lewis, R. S., et al. (2022). Editing of A622 genes results in ultra-low nicotine whole tobacco plants at the expense of dramatically reduced growth and development. Molecular Breeding. Available at: [Link]

-

Sierro, N., et al. (2023). An improved Nicotiana benthamiana bioproduction chassis provides novel insights into nicotine biosynthesis. bioRxiv. Available at: [Link]

-

UniProt. (n.d.). A622 - Isoflavone reductase homolog A622 - Nicotiana tabacum (Common tobacco). Available at: [Link]

-

Naconsie, M., et al. (2014). Molecular evolution of N-methylputrescine oxidase in tobacco. PubMed. Available at: [Link]

-

Naconsie, M., et al. (2014). Molecular Evolution of N-Methylputrescine Oxidase in Tobacco. Plant and Cell Physiology. Available at: [Link]

-

Heim, W. G., et al. (2007). Molecular cloning of N-methylputrescine oxidase from tobacco. Semantic Scholar. Available at: [Link]

-

ResearchGate. (n.d.). Nicotine biosynthesis pathway. a) According to the literature.... Available at: [Link]

-

ResearchGate. (n.d.). (PDF) A concerted mechanism for berberine bridge enzyme. Available at: [Link]

-

Daniel, B., et al. (2016). Structure of a Berberine Bridge Enzyme-Like Enzyme with an Active Site Specific to the Plant Family Brassicaceae. PLOS One. Available at: [Link]

-

Shoji, T., & Hashimoto, T. (2023). Genetic regulation and manipulation of nicotine biosynthesis in tobacco: strategies to eliminate addictive alkaloids. Journal of Experimental Botany. Available at: [Link]

-

ResearchGate. (n.d.). Biosynthetic pathways of nicotine and tropane alkaloids. Simplified.... Available at: [Link]

-

Kajikawa, M., et al. (2017). Genomic Insights into the Evolution of the Nicotine Biosynthesis Pathway in Tobacco. Plant Physiology. Available at: [Link]

-

Kajikawa, M., et al. (2017). Genomic Insights into the Evolution of the Nicotine Biosynthesis Pathway in Tobacco. Plant Physiology. Available at: [Link]

-

Wikipedia. (n.d.). Nicotine. Available at: [Link]

-

Saunders, J. A., & Bush, L. P. (1979). Nicotine Biosynthetic Enzyme Activities in Nicotiana tabacum L. Genotypes with Different Alkaloid Levels. Plant Physiology. Available at: [Link]

-

Ganas, P., & R. E. E. P. (2018). The enzymes of microbial nicotine metabolism. Archives of Biochemistry and Biophysics. Available at: [Link]

-

ResearchGate. (n.d.). Biosynthesis pathways of nicotine and tropane alkaloids. Solid lines.... Available at: [Link]

-

Severson, R. F., et al. (1985). The Biosynthesis of a Novel Nicotine Alkaloid in the Trichomes of Nicotiana stocktonii. Plant Physiology. Available at: [Link]

-

Wang, Y., et al. (2008). Nicotine synthesis in Nicotiana tabacum L. induced by mechanical wounding is regulated by auxin. Journal of Experimental Botany. Available at: [Link]

-

ResearchGate. (n.d.). Metabolic pathways of nicotine in humans.. Available at: [Link]

-

ResearchGate. (n.d.). Nicotine Biosynthesis. Available at: [Link]

-

Wang, S., et al. (2019). Transcriptome analysis of genes and metabolic pathways associated with nicotine degradation in Aspergillus oryzae 112822. BMC Genomics. Available at: [Link]

- Google Patents. (n.d.). Method for synthesizing (s)-nicotine.

-

ResearchGate. (n.d.). Biosynthesis of nicotine and related alkaloids in tobacco. Dashed.... Available at: [Link]

-

ResearchGate. (n.d.). Pathways of nicotine metabolism.. Available at: [Link]

-

ResearchGate. (n.d.). Enzyme assay techniques and protocols. Available at: [Link]

-

Wikipedia. (n.d.). Metabolic flux analysis. Available at: [Link]

-

Hukkanen, J., et al. (2005). Nicotine Chemistry, Metabolism, Kinetics and Biomarkers. Handbook of Experimental Pharmacology. Available at: [Link]

Sources

- 1. Genetic regulation and manipulation of nicotine biosynthesis in tobacco: strategies to eliminate addictive alkaloids - PMC [pmc.ncbi.nlm.nih.gov]

- 2. academic.oup.com [academic.oup.com]

- 3. researchgate.net [researchgate.net]

- 4. Molecular regulation of nicotine biosynthesis [jstage.jst.go.jp]

- 5. academic.oup.com [academic.oup.com]

- 6. academic.oup.com [academic.oup.com]

- 7. researchgate.net [researchgate.net]

- 8. Molecular evolution of N-methylputrescine oxidase in tobacco - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. academic.oup.com [academic.oup.com]

- 10. researchgate.net [researchgate.net]

- 11. Nicotine biosynthesis is regulated by two more layers: Small and long non-protein-coding RNAs - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. The A622 gene in Nicotiana glauca (tree tobacco): evidence for a functional role in pyridine alkaloid synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. s3-ap-southeast-2.amazonaws.com [s3-ap-southeast-2.amazonaws.com]

- 15. Editing of A622 genes results in ultra-low nicotine whole tobacco plants at the expense of dramatically reduced growth and development - PMC [pmc.ncbi.nlm.nih.gov]

- 16. scispace.com [scispace.com]

- 17. uniprot.org [uniprot.org]

- 18. Vacuole-Localized Berberine Bridge Enzyme-Like Proteins Are Required for a Late Step of Nicotine Biosynthesis in Tobacco - PMC [pmc.ncbi.nlm.nih.gov]

- 19. discovery.researcher.life [discovery.researcher.life]

- 20. Genomic Insights into the Evolution of the Nicotine Biosynthesis Pathway in Tobacco - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. A model for evolution and regulation of nicotine biosynthesis regulon in tobacco - PMC [pmc.ncbi.nlm.nih.gov]

- 22. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the Theoretical Properties of Nicotine Isomers

Abstract

Nicotine, a pyridine alkaloid, is a chiral molecule existing as two enantiomers, (S)-nicotine and (R)-nicotine, with naturally occurring tobacco predominantly containing the (S)-enantiomer.[1][2] This guide provides a comprehensive technical overview of the theoretical properties of nicotine isomers, including its enantiomers and structural isomers such as nornicotine and anabasine. We will delve into the stereochemistry, conformational analysis, electronic properties, and their implications for receptor binding and pharmacological activity. This document is intended for researchers, scientists, and drug development professionals, offering a synthesis of theoretical insights and experimental validation to inform future research and development in nicotinic pharmacology.

Introduction: The Chemical Landscape of Nicotine and its Isomers

Nicotine, chemically known as 3-(1-methyl-2-pyrrolidinyl)pyridine, is the primary psychoactive component of tobacco.[1] Its structure, comprising a pyridine and a pyrrolidine ring, features a chiral center at the 2'-position of the pyrrolidine ring, giving rise to two enantiomeric forms: (S)-(-)-nicotine and (R)-(+)-nicotine.[1] While (S)-nicotine is the predominant form in Nicotiana tabacum, accounting for over 99% of the total nicotine content, the synthetic production of nicotine often results in a racemic mixture of both enantiomers.[2][3] This distinction is of paramount importance due to the significant differences in their pharmacological and toxicological profiles.[1][4]

Beyond its enantiomers, the broader family of nicotine isomers includes structural isomers where the arrangement of atoms is different. Key among these are nornicotine and anabasine. Nornicotine is the N-demethylated analogue of nicotine, while anabasine is a structural isomer featuring a piperidine ring instead of a pyrrolidine ring.[5][6][7] Understanding the nuanced theoretical properties of these isomers is crucial for elucidating their biological activities and for the rational design of novel nicotinic ligands.

Stereochemistry and Chirality: The Foundation of Differential Activity

The three-dimensional arrangement of atoms in nicotine's enantiomers is the primary determinant of their differential interaction with biological targets. The specific rotation of optically active nicotine enantiomers, (S)-nicotine and (R)-nicotine, are characterized by values of -169° and +169°, respectively.[1] This seemingly subtle difference in stereochemistry leads to a profound divergence in their pharmacological potency.

In vivo and in vitro studies have consistently demonstrated that (S)-nicotine is significantly more active and pharmacologically potent than (R)-nicotine, with potency differences ranging from 9 to 28 times.[1][2] This disparity is primarily attributed to the higher binding affinity of (S)-nicotine for nicotinic acetylcholine receptors (nAChRs).[4] The precise fit of the (S)-enantiomer into the chiral binding pocket of nAChRs facilitates a more stable and effective interaction, leading to a more robust physiological response.

Theoretical Properties of Nicotine Isomers: A Deeper Dive

Conformational Analysis: The Dynamic Nature of Nicotine

The biological activity of nicotine and its isomers is not solely dictated by their static structure but also by their conformational flexibility. The rotation around the C-C bond connecting the pyridine and pyrrolidine rings gives rise to different conformers. Computational studies have shown that in the gas phase, neutral nicotine predominantly exists in two dominant trans conformers.[8][9][10] In contrast, nornicotine is conformationally more flexible and exists as a mixture of several conformers.[8]

The protonation state of the nitrogen atoms in the pyridine and pyrrolidine rings also significantly influences conformational preferences. For nicotine, protonation is energetically favorable at both the pyridine and pyrrolidine nitrogen atoms.[8][9][10] However, nornicotine shows a preference for protonation on the pyridine nitrogen.[8] These conformational and protonation dynamics are critical for understanding the initial binding events at the receptor site.

Electronic Properties and Receptor Interactions

The electronic landscape of nicotine isomers plays a pivotal role in their interaction with nAChRs. The nitrogen atoms in both the pyridine and pyrrolidine rings are key hydrogen-bond acceptors.[11] The interaction with nAChRs is further stabilized by a strong cation-π interaction between the protonated pyrrolidine ring of nicotine and a tryptophan residue (TrpB) in the receptor's binding pocket.[12] This interaction is significantly weaker for the (R)-enantiomer, contributing to its lower binding affinity.[12]

Furthermore, the pyrrolidine N+-H of nicotine can act as a hydrogen bond donor to the backbone carbonyl of the TrpB residue, further enhancing the binding affinity.[12] Computational models suggest that the shape of the binding site in neuronal nAChRs allows for a more favorable interaction with (S)-nicotine compared to muscle-type receptors.[12]

Experimental Characterization of Nicotine Isomers

A variety of analytical techniques are employed to separate, identify, and quantify nicotine isomers, providing the experimental validation for theoretical models.

Spectroscopic and Polarimetric Methods

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR spectroscopy is a powerful tool for determining the enantiomeric ratio of nicotine.[1] In the presence of a chiral complexing agent, the protons of the (R)- and (S)-enantiomers exhibit distinct chemical shifts, allowing for their quantification.[1]

-

Polarimetry: This technique measures the rotation of plane-polarized light by a chiral molecule. The specific rotation values for (S)- and (R)-nicotine allow for the determination of their presence and enantiomeric excess in a sample.[1]

Chromatographic Separation Techniques

-

Gas Chromatography (GC): Chiral GC columns are widely used for the separation of nicotine enantiomers.[1][13] Derivatization of nicotine to nornicotine followed by reaction with a chiral acid can also be employed to separate the resulting diastereomeric amides.[13]

-

Liquid Chromatography (LC): High-performance liquid chromatography (HPLC) with chiral stationary phases is another extensively used method for the chiral separation of nicotine.[1][13]

Experimental Protocol: Chiral Separation of Nicotine Enantiomers by HPLC

This protocol provides a general framework for the separation of (S)- and (R)-nicotine using a chiral stationary phase.

Objective: To resolve and quantify the enantiomers of nicotine in a sample.

Materials:

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector

-

Chiral stationary phase column (e.g., a cyclodextrin-based column)

-

Mobile phase: A suitable mixture of organic solvent (e.g., methanol or acetonitrile) and buffer (e.g., phosphate buffer)

-

Nicotine standard (racemic mixture)

-

Sample containing nicotine

Method:

-

System Preparation:

-

Equilibrate the HPLC system with the chosen mobile phase until a stable baseline is achieved.

-

Set the UV detector to a wavelength appropriate for nicotine detection (typically around 260 nm).

-

-

Standard Injection:

-

Inject a known concentration of the racemic nicotine standard to determine the retention times of the (S)- and (R)-enantiomers.

-

-

Sample Injection:

-

Inject the sample solution onto the column.

-

-

Data Acquisition and Analysis:

-

Record the chromatogram.

-

Identify the peaks corresponding to (S)- and (R)-nicotine based on the retention times obtained from the standard.

-

Calculate the concentration of each enantiomer by comparing the peak areas to a calibration curve generated from standards of known concentrations.

-

Rationale: The chiral stationary phase contains chiral selectors that interact differently with the two enantiomers of nicotine. This differential interaction leads to different retention times, allowing for their separation. The choice of mobile phase and column is critical for achieving optimal resolution.

Pharmacological Implications and Future Directions